molecular formula C6H5IMg B095428 Phenylmagnesium Iodide CAS No. 16002-63-4

Phenylmagnesium Iodide

Cat. No. B095428
CAS RN: 16002-63-4
M. Wt: 228.31 g/mol
InChI Key: UOHABGGPYFXXOQ-UHFFFAOYSA-M
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Description

Phenylmagnesium iodide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles, particularly carbonyl compounds. The general structure of a Grignard reagent is RMgX, where R is an organic group and X is a halogen. In the case of this compound, R is a phenyl group (C6H5-) and X is iodine (I).

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various methods. For instance, the reaction of diethylmagnesium with diphenylphosphane yields complexes with bridging PPh2 ligands, which are related to the Grignard reagents . Another method involves the magnesiation of functionalized aromatic halides, such as ethyl 3- or 4-iodobenzoate, using active magnesium to produce phenylmagnesium iodides . These methods demonstrate the versatility in synthesizing organomagnesium compounds with varying functional groups.

Molecular Structure Analysis

The molecular structure of this compound-related compounds can be quite complex. For example, the reaction of diethylmagnesium with diphenylphosphane not only forms simple complexes but can also lead to the formation of oligomeric and polymeric structures with varying Mg-P bond lengths and characteristic P-H stretching frequencies . These structural variations can significantly influence the reactivity and stability of the resulting compounds.

Chemical Reactions Analysis

This compound is known for its reactivity in various chemical reactions. It can be used to synthesize asymmetric compounds, such as atrolactic acid, by reacting with sugar esters of phenylglyoxylic acid . Additionally, this compound can be used to convert nitroarenes into functionalized heterocycles, such as benzimidazoles and indoles . The reagent's ability to insert into C-H bonds and form new carbon-carbon bonds is a key feature of its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its structure and the presence of coordinating solvents. For instance, the stability of phenylmagnesium iodides can vary with the functional groups attached to the aromatic ring and the reaction conditions, such as temperature . The coordination of solvents like THF can also affect the crystalline structure and solubility of the compounds . These properties are crucial for the handling and application of this compound in synthetic chemistry.

Scientific Research Applications

  • Synthesis of Hydrocarbons : Phenylmagnesium iodide is used in the synthesis of certain hydrocarbons, especially when ring strain and the accumulation of phenyl groups at neighboring carbon atoms are involved. For example, it is used in the synthesis of hydrocarbons like 1 and 4 from dicarboxylic esters and glycols (Wittig, 1980).

  • Reactions with Chloroform and Carbon Tetrachloride : this compound reacts with chloroform and carbon tetrachloride in the presence of cyclohexene, yielding various products such as bicyclohexenyl and dichloromethylcyclohexane (Davis, Deady, Finch, & Smith, 1973).

  • Effect on Stereoselectivity in Chemical Reactions : The use of this compound in reactions with biacetyl or phenylacetoin has been studied for its effect on stereoselectivity. This research provides insights into the influence of different organometallic reagents on the formation of asymmetric carbon atoms (Stocker, Sidisunthorn, Benjamin, & Collins, 1960).

  • Magnesiation of Functionalized Iodobenzenes : this compound is used in the magnesiation of functionalized aromatic halides like ethyl iodobenzoate. This process is essential for producing adducts in chemical synthesis (Sugimoto, Aoki, & Tanji, 2004).

  • Synthesis of Cyclohexanones : It is involved in the 1,4-addition of furylmagnesium iodide to certain compounds, leading to the formation of cyclohexanones (Grootaert, Mijngheer, & Clercq, 1982).

  • Cross-Coupling Reactions : this compound plays a role in palladium metal-catalyzed cross-coupling reactions, particularly in the synthesis of fluorobiphenyls (Sekiya & Ishikawa, 1977).

  • Conversion of Nitroarenes into Nitrenes : It is used for converting nitroarenes into nitrenes, which then form functionalized heterocycles. This process is significant in the mild synthesis of benzimidazoles and indoles (Dohle, Staubitz, & Knochel, 2003).

  • Iron-Catalyzed Ortho-Alkylation of Carboxamides : this compound is utilized in the direct ortho-alkylation of aryl carboxamides in the presence of an iron source. This process is noted for its high yields and regioselectivity (Fruchey, Monks, & Cook, 2014).

  • Cross-Coupling Reaction with Functionalized Alkyl and Benzylic Halides : In the presence of copper, this compound undergoes smooth cross-coupling reactions with primary alkyl iodides and benzylic bromides (Dohle, Lindsay, & Knochel, 2001).

  • Preparation of Functionalized Alkenylmagnesium Reagents : It is used in converting acyclic alkenyl iodides to their magnesium counterparts with high stereoselectivity, tolerating various functional groups (Ren, Krasovskiy, & Knochel, 2004).

Mechanism of Action

Target of Action

Phenylmagnesium iodide, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes and ketones . It acts as a synthetic equivalent for the phenyl anion synthon .

Mode of Action

This compound is a strong nucleophile and a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .

Biochemical Pathways

The Grignard reaction, in which this compound is a key player, is valuable for its ability to form carbon-carbon bonds . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones.

Pharmacokinetics

It is a highly reactive compound used in laboratory settings for chemical synthesis .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with carbon dioxide to produce benzoic acid . It can also react with carbonyl compounds to form alcohols .

Action Environment

This compound is sensitive to the environment. It reacts with water and must be handled under anhydrous conditions . It is usually prepared and used in an inert atmosphere to prevent oxidation . The solvent used for the reaction (commonly diethyl ether or tetrahydrofuran) must be aprotic, as protic solvents like alcohols and water contain an acidic proton and react with this compound .

properties

IUPAC Name

magnesium;benzene;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHABGGPYFXXOQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phenylmagnesium iodide influence the stereoselectivity of reactions, particularly compared to other phenylmagnesium halides?

A: this compound exhibits unique stereoselectivity compared to other phenylmagnesium halides like the bromide and chloride. For instance, in the addition reaction with biacetyl or phenylacetoin, this compound, along with phenyllithium, favors the formation of products with a dl:meso ratio greater than one []. This suggests that these reagents preferentially form one diastereomer over the other. Conversely, using phenylmagnesium bromide or chloride results in a dl:meso ratio less than one, indicating a shift in stereoselectivity towards the other diastereomer []. This difference in selectivity is likely attributed to the varying steric hindrance and electronic properties of the halides influencing the transition state of the reaction and thereby impacting the final product distribution.

Q2: How does this compound interact with isopropenyl methyl ketone in polymerization reactions?

A: this compound acts as a catalyst in the polymerization of isopropenyl methyl ketone, yielding a mixture of polymers with varying properties []. Unlike polymerization induced by γ-ray radiation, using this compound results in two distinct polymer fractions: one soluble in methyl ethyl ketone and the other insoluble []. This difference in solubility arises from the structural differences in the polymers formed. The soluble fraction is amorphous, lacking a defined crystalline structure, while the insoluble fraction exhibits crystallinity []. This suggests that the this compound catalyst influences not only the polymerization process but also the final polymer structure.

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